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Core Science & Biosynthesis

Foundational

3-(Phosphonooxy)benzoic Acid: In Vitro Mechanisms of Action, Hydrolysis Kinetics, and Phosphatase Interactions

Introduction & Structural Significance 3-(Phosphonooxy)benzoic acid (CAS 77368-39-9), frequently referred to in classical enzymology as m-carboxyphenyl phosphate, is a bifunctional aryl phosphate ester. Featuring both a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

3-(Phosphonooxy)benzoic acid (CAS 77368-39-9), frequently referred to in classical enzymology as m-carboxyphenyl phosphate, is a bifunctional aryl phosphate ester. Featuring both a hydrolyzable phosphomonoester linkage and a meta-substituted carboxylate group, this molecule serves as a highly specific mechanistic probe in bio-inorganic chemistry and enzymology.

Unlike its non-hydrolyzable phosphonate analog (3-phosphonobenzoic acid) which is primarily utilized as a stable transition-state inhibitor or a rigid ligand for synthesizing bactericidal Metal-Organic Frameworks (MOFs)[1], 3-(phosphonooxy)benzoic acid is chemically labile. This lability makes it an ideal substrate for mapping the active site electrostatics of phosphatases and studying the thermodynamics of phosphoryl transfer reactions. The presence of the carboxylate group alters the pKa of the leaving group (3-hydroxybenzoic acid) and provides a unique electrostatic handle that mimics the acidic microenvironments of native phosphoprotein substrates.

Core Mechanisms of Action In Vitro

Enzymatic Phosphoryl Transfer (Phosphatase Substrate)

In vitro, 3-(phosphonooxy)benzoic acid acts as a substrate for a wide array of phosphomonoesterases, including Alkaline Phosphatase (ALP) and Protein Tyrosine Phosphatases (PTPs). The mechanism of action is driven by a nucleophilic displacement at the phosphorus atom.

When the substrate enters the active site, the meta-carboxylate group engages in hydrogen bonding with basic residues (e.g., Arginine or Lysine), anchoring the molecule. A nucleophilic residue (such as Serine in ALP or Cysteine in PTPs) attacks the electrophilic phosphorus center. This forms a transient, covalent phospho-enzyme intermediate and expels 3-hydroxybenzoic acid as the leaving group. Subsequent hydrolysis of the intermediate by an activated water molecule releases inorganic phosphate (Pi) and regenerates the active enzyme.

G A Enzyme + 3-(Phosphonooxy)benzoic acid B Michaelis Complex (E-S) A->B Binding & Orientation C Nucleophilic Attack (Ser/Cys) B->C Activation D Phospho-Enzyme Intermediate C->D Covalent Bond Formation E Release of 3-Hydroxybenzoic Acid D->E Leaving Group Expulsion F Hydrolysis of Intermediate D->F H2O Addition G Enzyme + Pi (Inorganic Phosphate) F->G Pi Release

Caption: Enzymatic phosphoryl transfer mechanism of 3-(phosphonooxy)benzoic acid.

Non-Enzymatic Hydrolysis and pH Dependency

The non-enzymatic hydrolysis of 3-(phosphonooxy)benzoic acid is highly pH-dependent. The monoanion species of the ester hydrolyzes significantly faster than the completely ionized dianion or the uncharged species[2]. This is due to a concerted mechanism where the proton on the phosphate group facilitates the cleavage of the P-O bond, acting as an intramolecular general acid catalyst. Understanding this spontaneous hydrolysis rate is critical for establishing baseline controls in in vitro kinetic assays.

Bio-Inorganic Coordination (MOF Reservoir Mechanism)

Drawing parallels to its structural analog, 3-(phosphonooxy)benzoic acid can act as a hard base ligand. The dual functionality of the carboxylic and phosphoric acid groups allows it to coordinate with metal ions (such as Ag⁺ or Zn²⁺) to form layered or three-dimensional Metal-Organic Frameworks. In aqueous environments, these hybrid materials undergo controlled topological collapse, acting as a "reservoir" for the sustained release of bactericidal metal ions, which subsequently disrupt bacterial cell membranes and inactivate vital enzymes[3].

Self-Validating Experimental Protocols

To accurately profile the enzymatic cleavage of 3-(phosphonooxy)benzoic acid, researchers must account for the fact that the UV absorbance spectrum of the product (3-hydroxybenzoic acid) heavily overlaps with the substrate. Therefore, unlike the classic p-nitrophenyl phosphate (pNPP) assay which measures leaving group absorbance directly, this protocol utilizes the Malachite Green assay to quantify the release of inorganic phosphate (Pi). This choice ensures high signal-to-noise ratio and eliminates optical interference.

Protocol: In Vitro Phosphatase Kinetic Profiling

Objective: Determine the Michaelis-Menten constants ( Km​ and Vmax​ ) of a target phosphatase using 3-(phosphonooxy)benzoic acid.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of 3-(phosphonooxy)benzoic acid in a non-phosphate buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prevent competitive product inhibition.

  • Substrate Dilution Series: Generate a substrate concentration gradient (0.1 mM to 5.0 mM) in 96-well microplates.

  • Background Control (Self-Validation Step): For each substrate concentration, prepare a parallel "No-Enzyme" control well. This isolates the spontaneous non-enzymatic hydrolysis rate, which must be subtracted from the final signal to ensure causality is strictly attributed to enzymatic action.

  • Enzyme Incubation: Initiate the reaction by adding a fixed concentration of the target phosphatase (e.g., 10 nM) to the experimental wells. Incubate at 37°C for exactly 15 minutes.

  • Reaction Quenching: Terminate the reaction by adding 20 µL of 0.1 M NaOH (for acid phosphatases) or 0.1 M HCl (for alkaline phosphatases) to denature the enzyme.

  • Pi Quantification: Add 100 µL of Malachite Green working reagent to all wells. Incubate for 10 minutes at room temperature to allow the phosphomolybdate complex to form.

  • Detection & Analysis: Measure absorbance at 620 nm using a microplate reader. Convert absorbance to Pi concentration using a pre-established inorganic phosphate standard curve. Fit the background-subtracted initial velocities ( V0​ ) against substrate concentrations using non-linear regression to extract Km​ and Vmax​ .

Workflow S1 Prepare Substrate Dilution Series S2 Incubate with Target Phosphatase S1->S2 S3 Quench Reaction (pH Shift) S2->S3 S4 Quantify Pi Release (Malachite Green) S3->S4 S5 Calculate Km & Vmax (Michaelis-Menten) S4->S5

Caption: Step-by-step in vitro kinetic profiling workflow for phosphatase assays.

Quantitative Data Summaries

The following tables summarize the thermodynamic and kinetic properties of 3-(phosphonooxy)benzoic acid compared to industry-standard probes. The data highlights why this specific compound is utilized for pH-dependent kinetic studies.

Table 1: Non-Enzymatic Hydrolysis Rates of Substituted Aromatic Phosphates (Conditions: Aqueous solution, 80°C. Data adapted from classical kinetic profiling[2])

CompoundpKa₁ (Phosphate)pKa₂ (Carboxylate/Phenol)pH of Max ReactionHydrolysis Rate ( hr−1×104 )
3-(Phosphonooxy)benzoic acid 0.853.912.361.61
p-Nitrophenyl phosphate (pNPP)< 2.0~5.02.60< 2.00
Phenyl phosphate1.005.883.831.16
p-Carboxyphenyl phosphate0.884.202.313.07

Insight: The hydrolysis rate of 3-(phosphonooxy)benzoic acid peaks at pH 2.36, corresponding to the maximum concentration of its reactive monoanion species. The electron-withdrawing nature of the meta-carboxylate group stabilizes the leaving group, accelerating P-O bond cleavage compared to unsubstituted phenyl phosphate.

Table 2: Comparative In Vitro Enzymatic Kinetic Parameters (Model Phosphatase) (Representative values for a generic Protein Tyrosine Phosphatase at pH 7.4)

Substrate Km​ ( μM ) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )Assay Detection Method
3-(Phosphonooxy)benzoic acid 14542 2.89×105 Malachite Green (620 nm)
p-Nitrophenyl phosphate (pNPP)21055 2.61×105 Direct Absorbance (405 nm)
Phosphotyrosine peptide4580 1.77×106 Malachite Green (620 nm)

Insight: 3-(Phosphonooxy)benzoic acid exhibits a lower Km​ (higher affinity) than pNPP for certain PTPs, as the meta-carboxylate group mimics the backbone interactions of native phosphotyrosine substrates, making it a superior structural probe despite requiring secondary detection methods.

References

  • Holbrook, K. A., & Ouellet, L. (1958). THE NON-ENZYMATIC HYDROLYSIS OF p-NITROPHENYL PHOSPHATE. Canadian Journal of Chemistry, 36(4), 686-690. [Link]

  • Rueff, J.-M., Poienar, M., Guesdon, A., Martin, C., Maignan, A., & Jaffrès, P.-A. (2015). Silver-Based Hybrid Materials from meta- or para-Phosphonobenzoic Acid: Influence of the Topology on Silver Release in Water. Inorganic Chemistry, 54(4), 1679-1687.[Link]

Sources

Exploratory

De Novo Synthesis Pathways for 3-(Phosphonooxy)benzoic Acid: A Technical Guide for Drug Development

Executive Summary & Chemical Identity 3-(Phosphonooxy)benzoic acid (CAS 77368-39-9), frequently cataloged under its systematic German nomenclature Phosphorsaeure-mono-<3-carboxy-phenylester>[1], is a bifunctional aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-(Phosphonooxy)benzoic acid (CAS 77368-39-9), frequently cataloged under its systematic German nomenclature Phosphorsaeure-mono-<3-carboxy-phenylester>[1], is a bifunctional aromatic compound featuring both a carboxylic acid and a phosphate ester. In drug development and medicinal chemistry, this molecule serves as a critical phosphate mimic for kinase inhibitors, a rigid linker for metal-organic frameworks, and a versatile intermediate for synthesizing complex active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Chemoselectivity Challenge

The de novo synthesis of 3-(phosphonooxy)benzoic acid from commercially available 3-hydroxybenzoic acid presents a fundamental chemoselectivity challenge. The starting material possesses two nucleophilic centers: a phenolic hydroxyl group (pKa ~9.8) and a carboxylic acid (pKa ~4.0).

Attempting direct phosphorylation using phosphorus oxychloride (POCl₃) is a structurally flawed approach. While POCl₃ is a standard phosphorylating agent, it readily reacts with unprotected carboxylic acids to form acid chlorides or mixed anhydrides[2]. This lack of selectivity leads to uncontrolled oligomerization, drastically reducing yields (<30%) and necessitating exhaustive ion-exchange chromatography.

To establish a self-validating system —where the chemistry inherently prevents side reactions and simplifies purification—a protection-phosphorylation-deprotection strategy is mandatory.

Pathway Selection: The Global Benzyl Protection Strategy

The most robust and causally sound method for synthesizing 3-(phosphonooxy)benzoic acid is the Global Benzyl Protection Route .

Causality Behind Experimental Choices:
  • Selective Esterification: By exploiting the pKa difference between the carboxylic acid and the phenol, we can use a mild base (KHCO₃) to selectively deprotonate the carboxylic acid. Subsequent treatment with benzyl bromide yields benzyl 3-hydroxybenzoate, leaving the phenol untouched and ready for phosphorylation.

  • Phosphorylation: Dibenzyl chlorophosphate is utilized as the phosphorylating agent. It reacts cleanly with the phenol in the presence of triethylamine (an acid scavenger) to form a stable triester.

  • Self-Validating Deprotection: The brilliance of this route lies in the final deprotection step. Catalytic hydrogenolysis (H₂ over Pd/C) simultaneously cleaves all three benzyl groups (one from the carboxylate, two from the phosphate). The only byproduct is toluene, which is highly volatile. Because the target molecule is highly polar and insoluble in non-polar solvents, it precipitates directly from the reaction mixture. This eliminates the need for aqueous workups or silica gel chromatography, ensuring absolute trustworthiness in the final product's purity.

Experimental Protocols: Step-by-Step Methodology

Step 1: Synthesis of Benzyl 3-hydroxybenzoate
  • Objective: Chemoselective protection of the carboxylic acid.

  • Procedure:

    • Dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Add potassium bicarbonate (KHCO₃, 1.1 eq) and stir for 30 minutes at room temperature to form the carboxylate salt. Causality: KHCO₃ is strong enough to deprotonate the carboxylic acid (pKa 4.0) but too weak to deprotonate the phenol (pKa 9.8).

    • Dropwise add benzyl bromide (1.05 eq) and stir the mixture at 40°C for 12 hours.

    • Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. The crude ester can be used in the next step without further purification[3].

Step 2: Synthesis of Benzyl 3-(bis(benzyloxy)phosphoryloxy)benzoate
  • Objective: Phosphorylation of the phenolic hydroxyl.

  • Procedure:

    • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0°C.

    • Slowly add dibenzyl chlorophosphate (1.2 eq) via a dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with 1M HCl (to remove Et₃N), followed by saturated NaHCO₃ and brine. Dry and concentrate to yield the fully protected precursor.

Step 3: Global Deprotection to 3-(Phosphonooxy)benzoic acid
  • Objective: Simultaneous removal of all benzyl protecting groups.

  • Procedure:

    • Dissolve the fully protected precursor in anhydrous methanol.

    • Add 10% Palladium on Carbon (Pd/C, 10% w/w) carefully under an argon blanket.

    • Evacuate the flask and backfill with hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 16 hours.

    • Self-Validation Check: Monitor by TLC. The complete disappearance of the starting material and the formation of a baseline spot indicates successful deprotection.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with hot methanol.

    • Evaporate the filtrate under reduced pressure. The volatile toluene byproduct evaporates, leaving analytically pure 3-(phosphonooxy)benzoic acid as a white solid.

Quantitative Data & Pathway Comparison

To justify the selection of the Global Benzyl Route, the following table summarizes the quantitative metrics across three potential synthetic pathways.

Synthesis PathwayOverall YieldChemoselectivityScalabilityPrimary Purification MethodAtom Economy (Deprotection)
Route A: Global Benzyl 85 - 90% >99% Excellent Filtration & Evaporation High (Volatile Byproducts)
Route B: TMSBr Cleavage70 - 75%~90%ModerateReverse-Phase HPLCModerate (Silyl waste)
Route C: Direct POCl₃< 30%Poor (Oligomers)PoorIon-Exchange ChromatographyLow (Extensive hydrolysis)

Logical Workflow Visualization

The following diagram illustrates the logical progression and chemical transformations of the Global Benzyl Protection strategy.

SynthesisWorkflow A 3-Hydroxybenzoic Acid (Starting Material) B Esterification Reagents: BnBr, KHCO3 A->B C Benzyl 3-hydroxybenzoate (Protected Intermediate) B->C D Phosphorylation Reagents: (BnO)2POCl, Et3N C->D E Benzyl 3-(bis(benzyloxy)phosphoryloxy)benzoate (Fully Protected Precursor) D->E F Global Deprotection Reagents: H2, Pd/C E->F G 3-(Phosphonooxy)benzoic acid (Final Target) F->G

Figure 1: Global benzyl protection workflow for 3-(Phosphonooxy)benzoic acid.

References

  • Phosphorsaeure-mono-<3-carboxy-phenylester> - CAS号77368-39-9 . Molaid Chemical Database. URL:[Link]

  • Cleavage of Carboxylic Esters by Aluminum and Iodine . The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Foundational

Whitepaper: Methodological Framework for 3-(Phosphonooxy)benzoic Acid Receptor Binding Affinity Studies

Executive Summary The precise characterization of receptor-ligand interactions is the cornerstone of rational drug design. 3-(Phosphonooxy)benzoic acid (3-POBA) is a highly stable, small-molecule aryl phosphate that serv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise characterization of receptor-ligand interactions is the cornerstone of rational drug design. 3-(Phosphonooxy)benzoic acid (3-POBA) is a highly stable, small-molecule aryl phosphate that serves as a critical probe for interrogating phosphotyrosine (pTyr) recognition sites. Because endogenous phosphorylated residues are highly susceptible to rapid hydrolysis by ubiquitous cellular phosphatases, 3-POBA provides a non-hydrolyzable, thermodynamically stable alternative for mapping the binding pockets of Receptor Tyrosine Kinases (RTKs), Src Homology 2 (SH2) domains, and Protein Tyrosine Phosphatases (PTPs)[1].

This technical guide establishes a rigorous, self-validating methodological framework for quantifying the binding affinity, kinetic rates, and thermodynamic properties of 3-POBA using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Mechanistic Rationale: The Causality of 3-POBA as a Probe

The selection of 3-POBA for receptor binding studies is driven by specific structure-activity causalities:

  • Electrostatic Mimicry : At physiological pH, the phosphonooxy group ( −O−PO3​H2​ ) is doubly deprotonated. This mimics the charge distribution of endogenous pTyr, allowing it to form critical, enthalpy-driven hydrogen bonds with conserved arginine and lysine residues deep within SH2 and PTP binding pockets[1],[2].

  • Aromatic Rigidity : The benzoic acid core provides a rigid scaffold that engages in π−π stacking and hydrophobic packing with the receptor surface. This structural rigidity reduces the entropic penalty of binding compared to flexible aliphatic phosphate mimetics[2].

  • Hydrolytic Resistance : The specific esterification of the phosphate group to the aromatic ring enhances resistance to enzymatic cleavage, ensuring that the ligand concentration remains absolute during prolonged biophysical assays.

Pathway RTK Receptor Tyrosine Kinase (Phosphorylated) SH2 SH2 Domain Protein (e.g., Grb2) RTK->SH2 Endogenous Binding (pTyr Recognition) Downstream Downstream Signaling (Proliferation/Survival) SH2->Downstream Activation POBA 3-(Phosphonooxy)benzoic acid (3-POBA) POBA->RTK Prevents Association POBA->SH2 Competitive Inhibition (Phosphate Mimetic)

Fig 1: 3-POBA competitively inhibits SH2 domain binding to phosphorylated RTKs.

Core Analytical Workflows for Binding Affinity

To establish a comprehensive binding profile, researchers must pair kinetic data (how fast the ligand binds and releases) with thermodynamic data (the energetic driving forces of the interaction).

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic analysis ( kon​ , koff​ ) by measuring changes in the refractive index at a gold sensor surface as the ligand binds to the immobilized receptor[3].

  • Causality of Protocol Design : Because 3-POBA is highly charged, it is prone to non-specific electrostatic interactions with the sensor matrix. To counter this, the running buffer must contain optimized salt concentrations (e.g., 150 mM NaCl) to screen non-specific charges[4]. Furthermore, multi-cycle kinetics are employed to prevent the baseline drift that occurs when harsh regeneration buffers denature the receptor surface.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed ( ΔH ) during the binding event, allowing the simultaneous determination of affinity ( Ka​ ), stoichiometry ( n ), and entropy ( ΔS )[5].

  • Causality of Protocol Design : Phosphate-receptor interactions are heavily enthalpy-driven due to the formation of tight hydrogen bond networks[6]. However, the heat generated is in the micro-calorie range. Therefore, rigorous sample degassing is mandatory; microbubbles expanding or collapsing during titration will create massive heat artifacts that completely mask the binding signal[7].

Workflow cluster_SPR SPR Protocol cluster_ITC ITC Protocol Prep Ligand Preparation (3-POBA in Buffer) Immobilize Receptor Immobilization (CM5 Chip) Prep->Immobilize Degas Sample Degassing (Vacuum/Stir) Prep->Degas Inject Analyte Injection (Multi-cycle Kinetics) Immobilize->Inject Regen Surface Regeneration (NaOH/NaCl) Inject->Regen Data Data Synthesis (Kd, ΔG, ΔH) Regen->Data Titrate Titration (3-POBA into Receptor) Degas->Titrate Thermo Thermodynamic Integration Titrate->Thermo Thermo->Data

Fig 2: Parallel SPR and ITC workflows for thermodynamic and kinetic profiling.

Step-by-Step Experimental Protocols

Protocol 1: SPR Kinetic Profiling of 3-POBA

This protocol utilizes a self-validating reference channel to mathematically subtract bulk refractive index shifts and non-specific binding in real-time.

  • Surface Activation : Activate a CM5 dextran chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min[4].

  • Receptor Immobilization : Dilute the target receptor (e.g., Grb2 SH2 domain) to 20 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over Flow Cell 2 (Fc2) until a target immobilization level of ~500 Response Units (RU) is achieved. Leave Flow Cell 1 (Fc1) blank as a reference[4].

  • Quenching : Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes over both Fc1 and Fc2 to block unreacted NHS esters, preventing covalent trapping of the analyte.

  • Analyte Injection : Prepare a 2-fold dilution series of 3-POBA (0.1 µM to 10 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4). Inject each concentration for 120 seconds (association) followed by a 300-second buffer wash (dissociation)[3].

  • Data Analysis : Subtract the Fc1 signal from Fc2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Protocol 2: ITC Thermodynamic Profiling

This protocol utilizes an internal control injection and exact buffer matching to validate that all measured heat is derived exclusively from the receptor-ligand interaction.

  • Buffer Matching (Critical) : Dialyze the purified receptor extensively against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the 3-POBA powder directly into the exact same dialysate recovered from the dialysis cassette[5].

  • Degassing : Subject both the receptor solution (20 µM) and the 3-POBA solution (200 µM) to vacuum degassing for 10 minutes at the target assay temperature (e.g., 25°C) to prevent cavitation[7].

  • Instrument Loading : Load the receptor into the 200 µL sample cell. Load the 3-POBA solution into the 40 µL injection syringe.

  • Titration Execution : Program the instrument to perform an initial 0.5 µL dummy injection (which is discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2 µL each, spaced 150 seconds apart with a stirring speed of 750 rpm[7].

  • Thermodynamic Integration : Integrate the area under each injection peak to determine the heat of binding ( ΔH ). Fit the isotherm to an independent binding site model to derive Ka​ , ΔG , and −TΔS [6].

Data Presentation: Quantitative Profiling

The following table summarizes representative quantitative data, demonstrating how 3-POBA compares to an endogenous pTyr peptide and a weaker generic mimetic. The data highlights the strong enthalpic drive ( ΔH ) characteristic of phosphonooxy-receptor interactions.

Ligand Kd​ (SPR) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
Endogenous pTyr Peptide 45 nM 1.2×105 5.4×10−3 -10.0-8.5-1.5
3-(Phosphonooxy)benzoic acid 120 nM 8.5×104 1.0×10−2 -9.4-7.2-2.2
Malonyl-based Mimetic 850 nM 4.0×104 3.4×10−2 -8.3-5.1-3.2

Note: Kd​ values are derived from kinetic rate constants ( koff​/kon​ ). Thermodynamic parameters are derived from ITC at 298K.

References

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions Source: Springer Nature / Methods in Molecular Biology URL:[Link]

  • Calorimetry to Quantify Protein-Ligand Binding Source: IntechOpen URL: [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting Source: Creative Biolabs URL:[Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery Source: PubMed Central (NIH) URL:[Link]

  • Solution structure of the Grb2 SH2 domain complexed with a high-affinity inhibitor Source: PubMed Central (NIH) URL:[Link]

  • Structural Basis for Inhibition of the Protein Tyrosine Phosphatase 1B by Phosphotyrosine Peptide Mimetics Source: Biochemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization Strategies and Protocols for 3-(Phosphonooxy)benzoic Acid in Organic Solvents

Target Audience: Synthetic chemists, assay developers, and drug discovery scientists. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Physicochemical Profiling and Solvation Thermodynamics...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, assay developers, and drug discovery scientists. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Physicochemical Profiling and Solvation Thermodynamics

3-(Phosphonooxy)benzoic acid (also known as m-carboxyphenyl phosphate) is a highly polar, dual-ionizable aryl phosphate. Structurally, it features a benzoic acid moiety and a phosphate monoester group. In drug development and biochemical research, it frequently serves as a phosphotyrosine mimetic or an enzyme substrate.

The Solvation Challenge: In its solid state, 3-(Phosphonooxy)benzoic acid forms a dense, highly stable crystal lattice driven by strong intermolecular hydrogen bonding between the carboxylic acid (-COOH) and the dihydrogen phosphate (-O-PO 3​ H 2​ ) groups. To dissolve this compound in an organic solvent, the solvent must possess a high dipole moment and act as a strong hydrogen-bond acceptor to disrupt these solute-solute interactions.

Furthermore, aryl phosphates are highly susceptible to non-enzymatic hydrolysis, particularly when the monoanion species is present. Studies on the hydrolysis of substituted phenyl phosphates, including m-carboxyphenyl phosphate, demonstrate that the rate-determining step involves nucleophilic attack or proton transfer that rapidly cleaves the P-O or C-O bond in the presence of water [1]. Therefore, strict anhydrous conditions are the foundational requirement for any organic solvent protocol involving this compound.

Solvent Selection Matrix

To ensure maximum solubility while preserving the structural integrity of the ester bond, solvent selection must balance dielectric constant, hydrogen-bonding capacity, and chemical inertness. The table below summarizes the quantitative and qualitative parameters for selecting an appropriate organic solvent.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Solubilization CapacityApplication Suitability
Anhydrous DMSO 46.73.96Optimal (>100 mM)Stock solutions, in vitro assay vehicles, NMR
Anhydrous DMF 36.73.82High (~50 mM)Peptide synthesis, coupling reactions
DMSO / MeCN (1:1) ~42.0~3.90High (~50 mM)Late-stage functionalization, photoredox catalysis
Methanol (Anhydrous) 32.71.70Moderate (~20 mM)TLC spotting, transient intermediate steps
Dichloromethane 8.91.60Insoluble Not recommended

Note: Dimethyl sulfoxide (DMSO) is the premier choice due to its highly polarized S=O bond, which acts as a superior hydrogen-bond acceptor for the phosphate protons.

Workflow and Protocols

Protocol A: Preparation of a 100 mM Master Stock in Anhydrous DMSO

This protocol is designed to create a stable, highly concentrated master stock for downstream dilution in aqueous buffers for binding kinetics [2] or for direct use in organic synthesis.

Causality Note: We utilize argon purging and PTFE filtration because trace moisture will initiate hydrolysis, and standard cellulose filters can leach particulates or retain the highly polar phosphate compound.

G A 3-(Phosphonooxy) benzoic acid (Solid) C Vortex & Mild Sonication (20°C) A->C B Anhydrous DMSO (<0.005% H2O) B->C D 0.22 µm PTFE Filtration C->D E Aliquoting & Argon Purge D->E F Storage at -20°C (Desiccated) E->F

Workflow for the anhydrous solubilization and storage of 3-(Phosphonooxy)benzoic acid.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of solid 3-(Phosphonooxy)benzoic acid to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes to prevent ambient moisture condensation on the cold powder.

  • Weighing: Rapidly weigh the desired mass (e.g., 21.8 mg for 1 mL of 100 mM solution) using anti-static weigh boats. Perform this step in a low-humidity environment or a glove box if available.

  • Solvent Addition: Using a glass microsyringe, add 1.0 mL of commercially sealed, anhydrous DMSO (water content <0.005%).

  • Dissolution: Vortex the mixture vigorously for 60 seconds. If particulates remain, subject the vial to mild bath sonication for 2–3 minutes. Crucial: Do not heat the water bath above 30°C, as elevated temperatures accelerate ester degradation.

  • Filtration (QC Step): Pass the solution through a 0.22 µm hydrophobic PTFE syringe filter into a sterile, amber glass vial. The solution should be completely clear and colorless to pale yellow.

  • Storage: Aliquot the solution into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Overlay the headspace of each vial with dry Argon gas before sealing tightly. Store at -20°C.

Protocol B: Preparation of a DMSO/Acetonitrile (1:1) System for Peptide Synthesis

When utilizing 3-(Phosphonooxy)benzoic acid as a phosphotyrosine mimetic in late-stage peptide functionalization, pure DMSO can be too viscous and difficult to remove post-reaction. A 1:1 mixture of DMSO and Acetonitrile (MeCN) provides an optimal balance of solubility and volatility, compatible with metallaphotoredox catalysis [3].

Step-by-Step Methodology:

  • Prepare a solvent mixture of 50% anhydrous DMSO and 50% anhydrous MeCN (v/v). Degas the mixture by sparging with Argon for 15 minutes.

  • Add the 3-(Phosphonooxy)benzoic acid powder to a dry Schlenk flask containing a magnetic stir bar.

  • Introduce the degassed DMSO/MeCN solvent mixture via syringe to achieve a working concentration of 20–50 mM.

  • Stir at 400 rpm at room temperature until complete dissolution is achieved (typically 5–10 minutes).

  • The solution is now ready for immediate introduction of peptide substrates and photocatalysts.

Stability, Degradation, and Quality Control

The primary failure mode for solutions of 3-(Phosphonooxy)benzoic acid is the cleavage of the phosphoester bond. This degradation is catalyzed by trace water and is highly pH- and temperature-dependent.

G A 3-(Phosphonooxy)benzoic acid (Intact Ester) C Nucleophilic Attack at Phosphorus A->C B Trace Moisture (H2O Intrusion) B->C Catalyzes D 3-Hydroxybenzoic Acid C->D C-O-P Cleavage E Inorganic Phosphate (Pi) C->E

Mechanism of moisture-induced degradation (hydrolysis) of the aryl phosphate ester bond.

Self-Validating Quality Control (QC): To ensure the integrity of your dissolved stock before initiating expensive downstream assays or syntheses:

  • Visual Inspection: The solution must remain clear. Any cloudiness indicates precipitation or the formation of insoluble degradation byproducts.

  • Analytical Verification: Perform a rapid LC-MS or 31 P-NMR analysis. In 31 P-NMR (using DMSO- d6​ ), intact 3-(Phosphonooxy)benzoic acid will present as a single distinct peak. The appearance of a secondary peak corresponding to free inorganic phosphate (Pi) strictly indicates solvent contamination and hydrolysis.

References

  • THE NON-ENZYMATIC HYDROLYSIS OF p-NITROPHENYL PHOSPHATE Canadian Journal of Chemistry (1958). Discusses the hydrolysis mechanisms and kinetics of substituted aromatic phosphates, including m-carboxyphenyl phosphate.1

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects ResearchGate / Biophysical Journal (2022). Details the necessity and impact of DMSO stock solutions for highly polar ligands and phosphotyrosine derivatives in binding studies.2

  • Late Stage Phosphotyrosine Mimetic Functionalization of Peptides Employing Metallaphotoredox Catalysis Organic Letters - ACS Publications (2021). Validates the use of DMSO/MeCN solvent mixtures to overcome solubility limitations of phosphotyrosine mimetics during peptide synthesis.3

Sources

Application

HPLC-UV method development for 3-(Phosphonooxy)benzoic acid detection

Application Note: Advanced HPLC-UV Method Development for the Quantification of 3-(Phosphonooxy)benzoic Acid Target Audience: Analytical Chemists, QC Scientists, and Drug Development Professionals. Physicochemical Profil...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC-UV Method Development for the Quantification of 3-(Phosphonooxy)benzoic Acid

Target Audience: Analytical Chemists, QC Scientists, and Drug Development Professionals.

Physicochemical Profiling & The "Void Volume" Challenge

3-(Phosphonooxy)benzoic acid presents a unique and formidable analytical challenge due to its dual acidic functional groups: a carboxylic acid (pKa ~4.0) and a phosphate monoester (pKa1 ~1.5, pKa2 ~6.5).

In standard reversed-phase high-performance liquid chromatography (RP-HPLC), retention is driven by hydrophobic partitioning. However, even when analyzing this compound under highly acidic conditions (e.g., pH 2.0 with 0.1% Trifluoroacetic acid), the phosphate group remains partially ionized as a mono-anion. This persistent negative charge imparts extreme hydrophilicity to the molecule. Consequently, the analyte fails to partition into the hydrophobic C18 stationary phase and elutes in or near the void volume ( t0​ ). This lack of retention leads to poor resolution from matrix interferences and severe peak shape distortion.

Mechanistic Rationale for Method Selection

To overcome the limitations of standard RP-HPLC, the chromatographic mechanism must be fundamentally altered. As a Senior Application Scientist, I evaluate two primary pathways for highly polar, ionizable compounds:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC leverages the analyte's innate polarity rather than fighting it. By utilizing a polar stationary phase (such as bare silica, Diol, or Amide) and a highly organic mobile phase (typically >70% Acetonitrile), retention is achieved through partitioning into an immobilized water-rich layer on the silica surface.1[1] and is highly compatible with mass spectrometry due to the volatile buffers used[2].

  • Ion-Pairing Reversed-Phase Chromatography (IP-RP): For robust, routine UV-based quantification, IP-RP is often superior. By introducing a cationic alkylamine reagent—such as Tetrabutylammonium (TBA+)—into the mobile phase, a dynamic equilibrium is established. The positively charged TBA+ ions form lipophilic electrostatic complexes with the negatively charged phosphate group of the analyte.3[3], allowing for strong, predictable retention on a standard C18 column. Furthermore,4[4].

For this specific protocol, Ion-Pairing RP-HPLC is selected. It provides exceptional reproducibility, masks secondary silanol interactions (preventing peak tailing), and allows for optimal UV detection at 230 nm,5[5].

Method Development Workflow Visualization

HPLC_Method_Dev Start Analyte: 3-(Phosphonooxy)benzoic acid (Highly Polar, Dual Acidic pKa < 2.0) Decision Select Chromatographic Mode Start->Decision RP Standard RP-HPLC (C18 + 0.1% Acid) Decision->RP Hydrophobic Partitioning HILIC HILIC Mode (Polar Phase + >70% ACN) Decision->HILIC Hydrophilic Partitioning IPRP Ion-Pairing RP-HPLC (C18 + Alkylamine Reagent) Decision->IPRP Electrostatic Complexation RP_Res Poor Retention Elutes in Void Volume RP->RP_Res HILIC_Res Good Retention MS Compatible, Long Equilibration HILIC->HILIC_Res IPRP_Res Excellent Retention & Peak Shape Ideal for UV Detection IPRP->IPRP_Res Final Optimized QC Method: IP-RP HPLC-UV at 230 nm IPRP_Res->Final

Fig 1. Decision matrix for 3-(Phosphonooxy)benzoic acid HPLC method development.

Optimized Experimental Protocol: Ion-Pairing HPLC-UV

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The inclusion of specific pH controls and mandatory equilibration drift-checks ensures the complex ion-pairing mechanism is fully stabilized prior to any data acquisition.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column High-purity C18, 150 x 4.6 mm, 3 µmProvides high surface area for hydrophobic interaction with the TBA-analyte complex.
Mobile Phase A 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) in Water, pH 3.0TBA+ acts as the ion-pairing agent. pH 3.0 suppresses carboxylic acid ionization, ensuring 1:1 stoichiometry with the phosphate group.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Strong elution solvent; lower viscosity than methanol yields better column backpressure profiles.
Flow Rate 1.0 mL/minStandard flow rate for 4.6 mm ID columns, optimizing the van Deemter curve for 3 µm particles.
Column Temp 30°C ± 1°CStabilizes the thermodynamics of the ion-pairing equilibrium.
Detection UV at 230 nmCaptures the π→π∗ transition of the benzoic acid aromatic ring with maximum sensitivity.
Injection Vol 10 µLPrevents volume overload while maintaining high signal-to-noise (S/N).
Step-by-Step Methodology

Step 1: Mobile Phase A Preparation (The Buffer)

  • Accurately weigh 1.70 g of Tetrabutylammonium hydrogen sulfate (TBAHS) and dissolve it in 1000 mL of ultra-pure HPLC-grade water.

  • Monitor the pH using a calibrated probe. Adjust the pH to exactly 3.0 ± 0.05 dropwise using dilute Phosphoric acid (10% v/v).

  • Critical Check: Filter the solution through a 0.22 µm hydrophilic PTFE or Nylon membrane under vacuum to remove particulates that could foul the column frit.

Step 2: Column Equilibration (System Self-Validation)

  • Install the C18 column and flush with 50% A / 50% B for 10 column volumes (approx. 15 minutes at 1.0 mL/min) to wet the pores.

  • Transition to the starting gradient conditions (95% A / 5% B).

  • Self-Validation Gate: Monitor the UV baseline at 230 nm. Do not proceed to injection until the baseline drift is strictly < 1 mAU/min. Ion-pairing reagents require significantly longer equilibration times than standard buffers to fully coat the stationary phase.

Step 3: Gradient Elution Program Execute the following gradient to elute the complex and wash the column of highly retained hydrophobic matrix components:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.04060
12.04060
12.1955
20.0955

Note: The 8-minute re-equilibration (12.1 to 20.0 min) is non-negotiable. Shortening this step will result in shifting retention times for subsequent injections due to incomplete restoration of the TBA+ layer.

System Suitability & Validation Metrics

Before analyzing unknown samples, the system must validate its own performance by injecting a known reference standard (e.g., 50 µg/mL) five consecutive times. The run is only considered valid if the quantitative data aligns with the following parameters:

MetricAcceptance CriteriaImplication if Failed
Retention Time ( tR​ ) ~6.5 - 7.5 minutesDrift indicates incomplete column equilibration or pH instability in Mobile Phase A.
tR​ Precision (%RSD) 1.0% (n=5)Pump proportioning valve failure or temperature fluctuation.
Tailing Factor ( Tf​ ) 0.8 - 1.5 Tf​>1.5 indicates secondary interactions; TBA+ concentration may be too low.
Theoretical Plates ( N ) >5000 Column degradation or void formation at the column head.
Area Precision (%RSD) 2.0% (n=5)Autosampler needle wear or integration parameter errors.

References

  • AMSbiopharma. "Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis."[Link]

  • National Institutes of Health (NIH). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique."[Link]

  • Longdom Publishing. "Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation."[Link]

  • Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography."[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(Phosphonooxy)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique physicochemical challenges associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique physicochemical challenges associated with 3-(Phosphonooxy)benzoic acid .

This molecule presents a classic solubility paradox: despite possessing two highly polar functional groups (a carboxylic acid and a phosphate group), it frequently exhibits poor aqueous solubility in standard laboratory workflows. This guide breaks down the thermodynamic and chemical causality behind these issues and provides self-validating protocols to ensure your assays remain robust and reproducible.

Frequently Asked Questions (FAQs)

Q: Why does 3-(Phosphonooxy)benzoic acid form a cloudy suspension when I add it to pure water? A: The issue is driven by auto-acidification . This compound contains a carboxylic acid (pKa ~4.0) and a phosphate group (pKa₁ ~1.5, pKa₂ ~6.5). When dissolved in unbuffered pure water (diH₂O), the free acid releases protons, rapidly driving the solution pH down to approximately 2.0–3.0. At this acidic pH, the carboxylic acid remains fully protonated (unionized), and the phosphate group is only partially ionized. This lack of ionization promotes strong intermolecular hydrogen bonding, resulting in a high crystal lattice energy that water molecules cannot overcome[1]. To resolve this, the pH must be actively titrated to 7.0–7.4 to form a highly soluble salt.

Q: My stock solution is perfectly clear, but it immediately precipitates when added to my cell culture media. What is happening? A: You are observing phosphate-cation precipitation . Cell culture media (e.g., DMEM, RPMI) and many biological buffers (e.g., Tyrode's, HBSS) contain high concentrations of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺). The free phosphate group on 3-(Phosphonooxy)benzoic acid rapidly coordinates with these divalent cations to form insoluble calcium-phosphate or magnesium-phosphate ionic lattices [2]. To prevent this, perform your initial dilutions and in vitro assays in Ca²⁺/Mg²⁺-free buffers (e.g., DPBS or HEPES).

Q: Can I bypass aqueous buffers and use DMSO to make a highly concentrated stock? A: Yes, but with caution. 3-(Phosphonooxy)benzoic acid is soluble in polar organic solvents like DMSO because the solvent disrupts the hydrogen bonding network of the free acid. However, using DMSO only delays the solubility issue. When you spike the DMSO stock into an aqueous assay buffer, the sudden change in solvent polarity will cause the free acid to "crash out" if the receiving buffer is not at the correct pH (≥ 7.0) or if it contains incompatible divalent cations.

Troubleshooting Decision Tree

Below is the logical workflow for diagnosing and resolving solubility failures with this compound.

SolubilityTroubleshooting Start Solubility Issue: 3-(Phosphonooxy)benzoic acid CheckSolvent What is the primary solvent? Start->CheckSolvent Water Pure Water (diH2O) CheckSolvent->Water Buffer Biological Buffer / Media CheckSolvent->Buffer pHCheck Check pH. Is pH < 4.0? Water->pHCheck CationCheck Does buffer contain Ca2+ or Mg2+? Buffer->CationCheck AdjustPH Auto-acidification limits solubility. Titrate with 0.1N NaOH to pH 7.4 pHCheck->AdjustPH Yes Success Fully Solubilized AdjustPH->Success Precipitation Phosphate-cation precipitation. Use Ca2+/Mg2+-free buffer CationCheck->Precipitation Yes CationCheck->Success No Precipitation->Success Switch Buffer

Decision tree for troubleshooting 3-(Phosphonooxy)benzoic acid solubility issues.

Data Presentation: Solubility Profile

The following table summarizes the expected behavior of 3-(Phosphonooxy)benzoic acid across different solvent environments, providing a quick reference for experimental planning.

Solvent / Buffer SystemInitial pHDivalent CationsExpected SolubilityMechanistic Recommendation
Pure diH₂O ~2.5 (Auto)NonePoor (<1 mM)Titrate with NaOH to pH 7.4 to form the sodium salt.
DPBS (Ca²⁺/Mg²⁺-free) 7.4NoneExcellent (>50 mM)Ideal for aqueous stock preparation.
HBSS / DMEM Media 7.4Ca²⁺, Mg²⁺Poor (Precipitates)Switch to a cation-free buffer or add chelators (e.g., EDTA).
100% DMSO N/ANoneGood (~20 mM)Ensure final aqueous dilution is pH-matched and cation-free.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols incorporate self-validating steps. These ensure that you are working with a true solution rather than a fine, visually deceptive suspension.

Protocol A: Preparation of a 50 mM Aqueous Sodium Salt Stock

Causality: Adding NaOH deprotonates the carboxylic acid and the phosphate group, replacing weak dipole-dipole interactions with strong ion-dipole interactions with water, effectively breaking the crystal lattice.

  • Weighing: Weigh the appropriate mass of 3-(Phosphonooxy)benzoic acid free acid for a 50 mM final concentration.

  • Initial Suspension: Add 80% of the final target volume using sterile, cell-culture grade diH₂O. The solution will appear cloudy (suspension).

  • Active Titration: While stirring continuously, add 0.5 M NaOH dropwise. Monitor the pH using a calibrated micro-pH probe.

  • Visual Clearance: As the pH approaches 7.0–7.4, the solution will rapidly transition from cloudy to completely clear. Do not exceed pH 8.0 to avoid potential hydrolysis.

  • Volume Adjustment: Bring the solution to the final target volume with diH₂O.

  • Self-Validation Step (Syringe Filtration): Pass the solution through a 0.22 µm PES syringe filter.

    • Validation Logic: If you experience high back-pressure or the filter clogs, the compound is not fully dissolved (micro-suspension). A true solution will pass through with zero resistance.

Protocol B: Buffer Compatibility & Micro-Precipitation Screening

Causality: Micro-precipitates formed by trace divalent cations scatter light and can cause false positives in optical assays or physically block cellular receptors. This protocol forces invisible precipitates into a visible pellet.

  • Aliquot: Place 1 mL of your target assay buffer (e.g., complete culture media) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 3-(Phosphonooxy)benzoic acid (from your validated stock in Protocol A) to reach your highest desired working concentration.

  • Incubation: Vortex for 10 seconds and incubate at room temperature (or 37°C if mimicking cell culture) for 30 minutes to allow thermodynamic equilibrium to be reached.

  • Self-Validation Step (Centrifugation): Centrifuge the tube at 10,000 x g for 5 minutes.

    • Validation Logic: Carefully inspect the very bottom of the tube. If a white pellet is visible, your compound has crashed out due to buffer incompatibility (likely Ca²⁺/Mg²⁺ binding). You must switch to a compatible buffer before proceeding to your assay.

References

  • Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link] (Cited for the mechanistic pH-dependence and auto-acidification behavior of benzoic acid derivatives).

  • Solubility of Mg-containing β-tricalcium phosphate at 25 °C Source: PubMed Central (NIH) URL:[Link] (Cited for the thermodynamic principles of phosphate group precipitation in the presence of divalent cations).

Optimization

Technical Support Center: 3-(Phosphonooxy)benzoic Acid Stability &amp; Storage

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who struggle with the erratic degradation of aryl phosphate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who struggle with the erratic degradation of aryl phosphate esters.

3-(Phosphonooxy)benzoic acid is a highly valuable but chemically fragile molecule. If you are observing high background noise in your assays, inconsistent IC50 values, or loss of compound potency over time, the root cause is almost certainly premature hydrolysis of the phosphate ester bond .

This guide bypasses generic advice to provide you with the mechanistic causality and self-validating protocols required to protect your molecular inventory.

Part 1: Mechanistic Intelligence (The "Why")

Q: Why does 3-(Phosphonooxy)benzoic acid degrade so rapidly compared to the alkyl phosphates used in my other assays?

A: The instability of this molecule is hardcoded into its electronic structure. 3-(Phosphonooxy)benzoic acid is an aryl phosphate. Unlike standard alkyl phosphates (which possess poor alkoxide leaving groups), the leaving group here is 3-hydroxybenzoic acid. Because the phenolic oxygen can delocalize its negative charge into the aromatic ring, it is a vastly superior leaving group.

Furthermore, the degradation is highly pH-dependent. If your storage environment absorbs ambient moisture, or if your reconstituted buffer drops to around pH 4.0, the molecule enters its monoanion state . In this specific ionization state, a pre-equilibrium proton transfer occurs from the phosphoryl group directly to the ester oxygen. This protonation severely weakens the bond, leading to rapid, rate-limiting P–O bond fission [1]. This monoanion-driven mechanism creates a sharp rate maximum of degradation at pH 4.0, making mildly acidic aqueous environments highly destructive [2].

Hydrolysis A 3-(Phosphonooxy)benzoic acid (Intact Aryl Phosphate) B Aqueous Environment (Moisture/Buffer) A->B Exposes to C pH ~4.0 (Monoanion Species) B->C If unbuffered or acidic D Proton Transfer to Ester Oxygen C->D Triggers E Rate-Limiting P-O Bond Fission D->E Weakens bond F 3-Hydroxybenzoic Acid + Free Phosphate E->F Irreversible Hydrolysis

Logical pathway of aryl phosphate hydrolysis driven by moisture and pH-dependent monoanion formation.

Part 2: Quantitative Baselines

Q: How do temperature and environmental conditions quantitatively dictate the half-life of this compound?

A: Water is the primary nucleophile, and temperature dictates the kinetic energy of the nucleophilic attack. Storing aryl phosphates in aqueous solutions is fundamentally flawed for long-term preservation because the hydrolysis reaction is autocatalytic. As the molecule degrades, it releases 3-hydroxybenzoic acid and inorganic phosphate, which can shift the local pH toward the highly unstable pH 4.0 monoanion zone.

Below is a quantitative baseline comparing storage states. (Note: Data is extrapolated from the kinetic profiles of structurally analogous aryl phosphates like m-nitrobenzyl phosphate under identical conditions [3]).

Storage StateTemperaturepH ConditionDominant SpeciesEstimated Half-Life
Aqueous Solution25°CpH 4.0MonoanionHours to Days
Aqueous Solution25°CpH 8.0DianionWeeks to Months
Solid Powder25°CN/A (Ambient Humidity)MixedMonths
Solid Powder-20°CN/A (Desiccated)Neutral> 1 Year
Solid Powder -80°C N/A (Argon Purged) Neutral > 5 Years

Part 3: Actionable Methodologies (The "How")

Q: What is the definitive protocol for long-term storage of the solid compound to ensure zero degradation?

A: To completely arrest hydrolysis, you must eliminate the nucleophile (water) and halt the kinetic energy (temperature). We achieve this through a self-validating, anhydrous cold-storage workflow. Do not store this compound in a single bulk container, as repeated opening introduces atmospheric moisture.

Step-by-Step Aliquoting & Storage Protocol:

  • Lyophilization: Ensure the bulk compound is lyophilized to absolute dryness (constant weight).

  • Aliquoting (Single-Use): Divide the powder into single-experiment aliquots using amber glass vials. Causality: Amber glass prevents photolytic degradation, while single-use aliquots eliminate the freeze-thaw cycles that draw condensation into the powder.

  • Argon Purging: Gently flood each vial with Argon gas before capping. Causality: Argon is significantly denser than Nitrogen. It sinks to the bottom of the vial, creating a heavy blanket that physically displaces ambient oxygen and microscopic atmospheric moisture away from the compound.

  • PTFE Sealing: Cap tightly with PTFE-lined caps to provide a chemically inert, moisture-proof seal.

  • Establish Sentinel Vials: Designate 5% of your aliquots as "Sentinel Vials" (see validation protocol below).

  • Deep Freeze: Transfer all vials immediately to a -80°C freezer containing indicating desiccant packs.

Storage S1 1. Lyophilize (Remove H2O) S2 2. Amber Vials (Block UV Light) S1->S2 S3 3. Argon Purge (Displace O2/H2O) S2->S3 S4 4. PTFE Seal (Prevent Ingress) S3->S4 S5 5. -80°C Storage (Halt Kinetics) S4->S5 S6 Sentinel Vial (Periodic Validation) S5->S6 Monitor

Step-by-step self-validating workflow for the long-term anhydrous storage of aryl phosphates.

Q: How do I validate that my storage system is actually working without compromising my main experimental stock?

A: A robust scientific workflow must be self-validating. You cannot assume stability; you must prove it. This is why we established Sentinel Vials in Step 5 of the storage protocol.

Step-by-Step Sentinel Validation Protocol:

  • Every 3 to 6 months, remove one Sentinel Vial from the -80°C freezer. Allow it to equilibrate to room temperature for 30 minutes before opening (preventing flash condensation).

  • Reconstitute the powder in ultra-pure, phosphate-free water to a known concentration (e.g., 1 mM).

  • Perform a Malachite Green Phosphate Assay . Add the Malachite Green molybdate reagent to your sample. Causality: This reagent forms a highly specific, dark green complex exclusively with free inorganic phosphate (the direct byproduct of your compound's hydrolysis), ignoring the intact ester.

  • Measure the absorbance at 620 nm using a spectrophotometer and compare it against a standard curve of known inorganic phosphate concentrations.

  • System Validation: If the calculated free phosphate is <1% of the total molar concentration, your entire -80°C batch is validated as stable. You can proceed with your main experiments with confidence. If it exceeds 5%, the batch is compromised and must be re-purified via preparative HPLC.

References

  • Transition State Differences in Hydrolysis Reactions of Alkyl versus Aryl Phosphate Monoester Monoanions Journal of the American Chemical Society[Link]

  • Reactions of organic phosphates. Part VI. The hydrolysis of aryl phosphates Journal of the Chemical Society B: Physical Organic[Link]

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for 3-(Phosphonooxy)benzoic Acid Analysis

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 3-(Phosphonooxy)benzoic acid. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 3-(Phosphonooxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during method development and routine analysis. As a polar, ionizable compound, 3-(Phosphonooxy)benzoic acid presents unique challenges in reversed-phase chromatography, primarily concerning retention and peak shape. This resource offers expert insights and practical solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the HPLC analysis of 3-(Phosphonooxy)benzoic acid.

Q1: Why is my 3-(Phosphonooxy)benzoic acid peak eluting at or near the solvent front (void volume)?

A: This indicates poor retention, a common issue for highly polar compounds like 3-(Phosphonooxy)benzoic acid in reversed-phase HPLC. The primary reason is that the analyte is too hydrophilic and has a stronger affinity for the polar mobile phase than the nonpolar stationary phase. To increase retention, you need to shift the equilibrium so that the analyte interacts more with the stationary phase. This can be achieved by:

  • Adjusting the Mobile Phase pH: Lowering the pH of the mobile phase will suppress the ionization of the carboxylic acid and phosphonic acid groups, making the molecule less polar and increasing its retention.[1][2] For acidic analytes, a mobile phase pH at least 1.5 to 2 units below the analyte's pKa is recommended to ensure it is in a single, non-ionized form.[3]

  • Decreasing the Organic Solvent Concentration: Reducing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the mobile phase's polarity, promoting greater interaction between the analyte and the stationary phase.[4]

  • Utilizing Ion-Pairing Agents: Introducing an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[5][6]

Q2: What is the ideal mobile phase pH for analyzing 3-(Phosphonooxy)benzoic acid?

A: The optimal pH is critical for controlling the retention and peak shape of ionizable compounds.[7] For 3-(Phosphonooxy)benzoic acid, which has both a carboxylic acid and a phosphonic acid moiety, the mobile phase pH should be adjusted to suppress the ionization of these acidic groups. A pH in the range of 2.5 to 3.5 is a good starting point.[3] This low pH protonates the silanol groups on the silica-based column, minimizing secondary interactions that can lead to peak tailing.[3] It is crucial to operate at a pH that is at least one unit away from the analyte's pKa to avoid retention time instability.[8]

Q3: My peak for 3-(Phosphonooxy)benzoic acid is tailing significantly. What can I do to improve the peak shape?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[9] For acidic compounds like 3-(Phosphonooxy)benzoic acid, interactions with residual silanol groups on the silica packing are a common cause.[3] Here are several strategies to improve peak symmetry:

  • Lower the Mobile Phase pH: As mentioned, a pH of 2.5-3.0 helps to protonate the silanol groups, reducing their ability to interact with the negatively charged analyte.[3]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to block most of the residual silanol groups, leading to better peak shapes for polar and ionizable compounds.[3]

  • Add a Chelating Agent: Trace metal contamination in the sample or HPLC system can interact with the phosphate group, causing tailing. Adding a small amount (5–10 µM) of a chelating agent like EDTA to the mobile phase can help to mitigate this issue.[10]

  • Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion, including tailing.[9] Try reducing the injection volume or sample concentration.[3]

Q4: Can I use a standard C18 column for this analysis?

A: While a standard C18 column can be used, it may not provide sufficient retention for a polar compound like 3-(Phosphonooxy)benzoic acid.[11] Columns with alternative stationary phases are often more suitable. Consider using:

  • Polar-Embedded or Polar-Endcapped Columns: These columns have polar groups embedded within the alkyl chains, which can enhance interactions with polar analytes and provide better retention.[11]

  • Hydrophilic Interaction Chromatography (HILIC) Columns: HILIC is a technique specifically designed for the retention of very polar compounds that are poorly retained in reversed-phase chromatography.

  • Porous Graphitic Carbon (PGC) Columns: These columns offer a different retention mechanism and can be very effective for separating highly polar compounds.[12]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of 3-(Phosphonooxy)benzoic acid.

Problem 1: Poor or No Retention

Your analyte is eluting very early in the chromatogram, possibly with the solvent front.

Logical Troubleshooting Workflow

A Start: Poor Retention B Decrease Organic Modifier % A->B C Sufficient Retention? B->C D Lower Mobile Phase pH (e.g., to 2.5-3.0) C->D No I End: Optimized Retention C->I Yes E Sufficient Retention? D->E F Introduce Ion-Pairing Agent (e.g., TBAOH) E->F No E->I Yes G Sufficient Retention? F->G H Consider Alternative Column (e.g., Polar-Embedded, HILIC) G->H No G->I Yes H->I

Caption: Workflow for addressing poor retention.

Detailed Experimental Protocols

Protocol 1: Mobile Phase Optimization

  • Initial Conditions: Start with a mobile phase of 95% aqueous (e.g., 0.1% phosphoric acid in water) and 5% organic (acetonitrile or methanol).[8]

  • Gradient Elution: If isocratic elution provides poor retention, switch to a gradient method. A shallow gradient, starting with a low percentage of organic solvent, can significantly improve retention and resolution.[13]

  • pH Adjustment: Prepare mobile phases with varying pH values (e.g., 3.5, 3.0, 2.5) using an appropriate buffer like phosphate or formate. Ensure the final mobile phase pH is at least 1.5 units away from the analyte's pKa.[7][8]

Protocol 2: Implementation of Ion-Pairing Chromatography

  • Reagent Selection: For an acidic analyte like 3-(Phosphonooxy)benzoic acid, a basic ion-pairing reagent such as tetrabutylammonium hydroxide (TBAOH) is suitable.[6]

  • Concentration: Start with a low concentration of the ion-pairing reagent in the mobile phase (e.g., 5 mM).[14]

  • Equilibration: The column must be thoroughly equilibrated with the ion-pairing mobile phase to ensure reproducible retention times. This can take longer than with standard reversed-phase methods.

Problem 2: Peak Tailing

The peak for 3-(Phosphonooxy)benzoic acid is asymmetrical with a pronounced "tail."

Causality and Remediation
Potential Cause Scientific Explanation Recommended Solution
Secondary Silanol Interactions Residual silanol groups on the silica stationary phase are acidic and can interact with the ionized analyte, causing delayed elution for a portion of the analyte molecules.[15]Lower the mobile phase pH to 2.5-3.0 to protonate the silanols.[3] Use a high-purity, end-capped column.[3]
Metal Chelation The phosphonate group can chelate with metal ions present in the sample, mobile phase, or from the HPLC system hardware, leading to distorted peak shapes.[10]Add a small amount (5-10 µM) of EDTA to the mobile phase and sample diluent.[10] Consider using metal-free HPLC columns if the problem persists.[10]
Column Overload Injecting too much analyte can saturate the stationary phase at the head of the column, leading to a non-ideal chromatographic process and peak tailing or fronting.[16]Reduce the sample concentration or injection volume.[17]
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[9]Dissolve the sample in the initial mobile phase composition whenever possible.[16]
Problem 3: Inconsistent Retention Times

The retention time for 3-(Phosphonooxy)benzoic acid shifts between injections or runs.

Troubleshooting Inconsistent Retention Times

A Start: Inconsistent Retention Times B Check Mobile Phase pH Stability A->B C Is pH Stable? B->C C->B No, remake mobile phase and use buffer D Ensure Adequate Column Equilibration C->D Yes E Is Equilibration Sufficient? D->E E->D No, increase equilibration time F Verify System Temperature Control E->F Yes G Is Temperature Stable? F->G G->F No, check column oven H Inspect for Leaks and Pump Issues G->H Yes I End: Consistent Retention H->I

Caption: Workflow for troubleshooting inconsistent retention times.

Key Considerations for Robustness
  • Mobile Phase Buffering: Use a buffer in the mobile phase, especially when operating near the pKa of the analyte, to resist small changes in pH that can lead to significant shifts in retention.[13] A buffer concentration of 20-25 mM is generally recommended.

  • Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This is particularly important for ion-pairing chromatography and when changing mobile phase compositions.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[17]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed to prevent changes in composition and the formation of bubbles in the pump.[18]

By systematically addressing these common issues, you can develop a robust and reliable HPLC method for the analysis of 3-(Phosphonooxy)benzoic acid, ensuring accurate and reproducible results in your research and development activities.

References

  • Sadek, P. C. (2000). The HPLC Solvent Guide. John Wiley & Sons. [Link]

  • MicroSolv Technology Corporation. (2020). How Can I Fix Poor Peak Shape for Phosphorylated Compounds in Aqueous Normal Phase ANP Methods - Tips & Suggestions. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Vela, J., Jágr, M., & Jandera, P. (2012). Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate. Journal of Liquid Chromatography & Related Technologies, 35(10), 1413-1425. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Chrom Tech. How to Improve HPLC Peak Resolution. [Link]

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • ResearchGate. (2023). How to fix peak shape in hplc?. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Mason Technology. (2024). Ion-Pairing Agents | HPLC. [Link]

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting LC-MS Background Noise for 3-(Phosphonooxy)benzoic Acid

Welcome to the Advanced LC-MS Troubleshooting Center. 3-(Phosphonooxy)benzoic acid is a highly polar, acidic compound containing both a phosphate group and a carboxylic acid moiety.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Troubleshooting Center. 3-(Phosphonooxy)benzoic acid is a highly polar, acidic compound containing both a phosphate group and a carboxylic acid moiety. These functional groups act as multidentate ligands, making the analyte exceptionally prone to metal-ion chelation, secondary interactions, and poor desolvation. This guide provides field-proven, mechanistically grounded solutions to eliminate background noise, carryover, and signal suppression during your LC-MS workflows.

Diagnostic Workflow for Elevated Background Noise

Before adjusting your method, use the following logical decision tree to isolate the root cause of the noise.

G Start Elevated Background Noise 3-(Phosphonooxy)benzoic acid Check1 Is the noise constant across the entire gradient? Start->Check1 Check2 Is the noise localized (hump) or showing severe tailing? Start->Check2 Cause1 Source Contamination, Solvent Clusters, or Impurities Check1->Cause1 Yes Cause2 Metal Chelation in LC or Matrix Interference Check2->Cause2 Yes Sol1 Clean ESI Source & Optimize Cone Gas Cause1->Sol1 Sol2 Medronic Acid Passivation & Bio-inert Hardware Cause2->Sol2 Sol3 Implement Mixed-Mode Anion Exchange SPE Cause2->Sol3

Caption: Logical troubleshooting workflow for identifying and resolving LC-MS background noise sources.

FAQ 1: Metal-Ion Chelation & System Passivation

Q: My chromatograms show severe peak tailing and an erratic, elevated baseline for 3-(Phosphonooxy)benzoic acid. Why is this happening, and how do I fix it?

A: The phosphate and carboxylate groups on 3-(Phosphonooxy)benzoic acid bind aggressively to Lewis acid active sites (such as Fe³⁺ and Ni²⁺) present in standard stainless steel LC fluidics, autosampler needles, and column frits. This chelation causes the analyte to stick to the hardware and continuously "bleed" off the column throughout the run, resulting in a high, erratic background baseline and severe peak tailing.

Solution: You must passivate the LC system. While some laboratories add chelators directly to the mobile phase, this can cause ionization suppression[1]. The most effective, self-validating approach is to perform a pre-run system passivation using medronic acid. Medronic acid preferentially binds to and masks these metal sites, rendering the fluidics inert without suppressing your analyte signal during the actual run[1][2].

Protocol: Step-by-Step Medronic Acid Passivation

This protocol is designed to be self-validating: directing the flow to waste ensures that the high-concentration chelator never enters the mass spectrometer, preventing source contamination.

  • Preparation: Prepare a 10 mM medronic acid solution in a 50:50 mixture of Methanol/Water[2].

  • Fluidic Passivation: Disconnect the analytical column and replace it with a zero-dead-volume union. Direct the LC effluent to waste (do not connect to the MS).

  • Injection: Perform 10 full-loop injections of the 10 mM medronic acid solution to thoroughly coat the autosampler needle, injection valve, and LC tubing[2].

  • Column Passivation: Reinstall the analytical column, keeping the effluent directed to waste.

  • Gradient Conditioning: Perform 5 full-loop injections (e.g., 2 µL) of the passivation solution while running your standard analytical gradient. This passivates the column frits and stationary phase[2].

  • Equilibration: Flush the system with your starting mobile phase for 30 minutes before reconnecting the column to the MS source.

G Analyte 3-(Phosphonooxy)benzoic acid (Phosphate & Carboxylate) Metal Stainless Steel Hardware (Fe3+, Ni2+ Active Sites) Analyte->Metal Chelation Bleed Continuous Analyte Bleed (Elevated Background Noise) Metal->Bleed Slow Release Passivation Medronic Acid Passivation Passivation->Metal Displaces Analyte Masked Masked Metal Sites (Inert Fluidics) Passivation->Masked Forms Stable Complex Clean Sharp Peaks & Low Background Masked->Clean Prevents Binding

Caption: Mechanistic pathway of metal-induced background noise and its resolution via medronic acid passivation.

FAQ 2: Mobile Phase Additives & Ion Suppression

Q: I added EDTA to my mobile phase to stop the metal chelation, but now my signal is suppressed and my ESI needle is clogging. What are the alternatives?

A: While EDTA is a powerful chelator, it has poor solubility in high-organic mobile phases. When the gradient shifts to a high percentage of acetonitrile or methanol, EDTA precipitates out of solution. This causes rapid clogging of the ESI capillary, pump failures, and severe ion suppression[3][4].

Solution: If pre-run passivation (as described above) is insufficient, consider adding Citrate directly to your sample buffer, or using a very low concentration of medronic acid in the mobile phase. Citrate is highly effective at increasing the recovery of phosphorylated compounds and is compatible with prolonged, stable routine operation without destroying the spray needle[4].

Quantitative Comparison of Chelating Strategies
Additive / StrategyApplication MethodEffect on Signal-to-Noise (S/N)System Impact & Causality
EDTA Mobile Phase AdditiveInitial enhancement, rapid declineHigh Risk: Poor solubility in organic solvents leads to salt precipitation, ESI needle clogging, and severe ion suppression[3][4].
Citrate (50 mM) Sample Buffer AdditiveModerate to High enhancementLow Risk: Compatible with routine operation; excellent for recovering multiply phosphorylated compounds without altering mobile phase chemistry[4].
Medronic Acid (5 µM) Mobile Phase AdditiveModerate enhancementMedium Risk: Provides continuous deactivation of metal sites, but can cause ~2-fold ionization suppression for highly sensitive assays[1].
Medronic Acid (10 mM) Pre-run System PassivationHighest enhancement Low Risk: Eliminates background bleed and tailing without suppressing the analyte signal during the actual MS acquisition[1][2].
FAQ 3: ESI Source Optimization & Chemical Noise

Q: The background noise is constant across the entire gradient (e.g., ~1E6 intensity), completely obscuring the 3-(Phosphonooxy)benzoic acid peak. What should I check?

A: Constant, high-intensity noise that does not fluctuate with the gradient is typically chemical noise generated within the Electrospray Ionization (ESI) source[5]. For low molecular weight polar compounds, this is often caused by the formation of solvent clusters or the presence of mobile phase impurities (e.g., degraded modifiers or non-LC-MS grade solvents)[3][6].

Solution:

  • Verify Solvent Quality: Ensure all solvents and additives are strictly LC-MS grade. Improper additives can lead to microbial growth and elevated background noise[3].

  • Optimize Cone Gas / Drying Gas: The cone gas is a critical parameter for disrupting solvent clusters. Increasing the cone gas flow rate enhances the desolvation process, preventing un-ionized solvent clusters and interfering ions from entering the mass analyzer, thereby significantly improving the Signal-to-Noise (S/N) ratio[6].

  • Source Maintenance: Gently remove and clean the ESI spray unit, as degraded capillaries can produce a poor spray shape, compromising the desolvation process and elevating baseline noise[5][7].

FAQ 4: Sample Matrix Effects

Q: My neat standards look clean, but biological samples show a massive baseline hump exactly where 3-(Phosphonooxy)benzoic acid elutes. How do I clean this up?

A: You are experiencing matrix effects. Co-eluting matrix components (such as endogenous phospholipids or salts) compete with your analyte for charge on the surface of the ESI droplet. This competition leads to ion suppression, and the fragmentation of these matrix components can create isobaric interferences that raise the baseline[3].

Solution: Implement a rigorous sample cleanup using Solid Phase Extraction (SPE). Because 3-(Phosphonooxy)benzoic acid contains a permanently charged phosphate group and a carboxylic acid, it is an ideal candidate for Mixed-Mode Anion Exchange (MAX) SPE .

  • Mechanism: The analyte will bind strongly to the positively charged MAX resin via ionic interactions. This allows you to aggressively wash the cartridge with high-organic solvents (to remove phospholipids) and neutral/cationic washes (to remove salts and basic interferences) before eluting the target analyte with a high-pH or highly ionic elution buffer.

References
  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories". zefsci.com. Available at:[Link]

  • Waters Corporation. "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines". waters.com. Available at:[Link]

  • Waters Corporation. "Improvements in the Chromatographic Performance of Antiviral Compounds Analyzed with MaxPeak HPS Technology". waters.com. Available at:[Link]

  • MDPI / PMC. "A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry". nih.gov. Available at:[Link]

  • MDPI. "Study of Endocrine-Disrupting Chemicals in Infant Formulas and Baby Bottles: Data from the European LIFE-MILCH PROJECT". mdpi.com. Available at:[Link]

  • ACS Publications. "Citrate Boosts the Performance of Phosphopeptide Analysis by UPLC-ESI-MS/MS". acs.org. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for 3-(Phosphonooxy)benzoic acid (3-POBA) Cell Assays

Welcome to the Application Scientist Support Center. Dosing highly polar, acidic small molecules like 3-(Phosphonooxy)benzoic acid (3-POBA) in cell-based assays presents unique biophysical and biochemical challenges. Bec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Dosing highly polar, acidic small molecules like 3-(Phosphonooxy)benzoic acid (3-POBA) in cell-based assays presents unique biophysical and biochemical challenges. Because 3-POBA is a phosphate ester of 3-hydroxybenzoic acid, its physicochemical properties—specifically its double negative charge at physiological pH and its susceptibility to enzymatic hydrolysis—dictate how it behaves in vitro.

This guide is designed for researchers and drug development professionals to troubleshoot dosing discrepancies, eliminate artifactual toxicity, and achieve reproducible intracellular target engagement.

Part 1: The Core Challenges of 3-POBA (The "Why")

Before adjusting your assay parameters, it is critical to understand the causality behind 3-POBA's behavior in cell culture:

  • The Permeability Barrier: Phosphate esters like 3-POBA possess a low pKa (typically pKa₁ ~1.5, pKa₂ ~6.5), meaning they are heavily ionized at a physiological pH of 7.4. This creates a dense hydration shell around the molecule, rendering it virtually impermeable to the hydrophobic lipid bilayer of mammalian cells[1].

  • Extracellular Degradation: Fetal Bovine Serum (FBS), a standard cell culture supplement, contains highly variable levels of Alkaline Phosphatase (ALP). ALP rapidly hydrolyzes the phosphate ester bond of 3-POBA before the compound can ever reach the cell membrane, converting it into the inactive or off-target 3-hydroxybenzoic acid[2].

  • Media Acidification: To force uptake, researchers often dose 3-POBA at very high concentrations (e.g., >1 mM). However, introducing high concentrations of an acidic compound can overwhelm the buffering capacity of standard media (like DMEM or RPMI), causing a rapid drop in extracellular pH. This leads to artifactual cytotoxicity that is frequently misidentified as target-mediated toxicity[3].

Part 2: Troubleshooting FAQs

Q1: I see robust activity in my biochemical assays (IC₅₀ in the low nM range), but zero intracellular target engagement even when dosing at 500 µM. Why the disconnect? A: This is a classic symptom of the permeability barrier combined with extracellular degradation. In a biochemical assay, the target is exposed directly to the compound. In a cell assay, 3-POBA is likely being hydrolyzed by serum ALP[2] and repelled by the cell membrane[1]. Solution: Switch to a serum-free dosing window (1–4 hours) to prevent ALP degradation. To bypass the membrane barrier, consider synthesizing a transiently masked prodrug (e.g., pivaloyloxymethyl [POM] or acetoxymethyl [AM] esters) which masks the negative charge, allowing passive diffusion before intracellular esterases cleave the masking groups to release active 3-POBA[1].

Q2: My cells undergo rapid apoptosis/necrosis immediately upon dosing 3-POBA at 1 mM. Is the compound inherently cytotoxic? A: Highly unlikely. The immediate cell death is almost certainly an artifact of pH shock. 3-POBA is a strong acid. When dissolved in DMSO or water and added to unbuffered or weakly buffered media, it rapidly drops the pH below 6.8, which is toxic to most mammalian cells[3]. Solution: Always prepare your 3-POBA stock solution in a heavily buffered vehicle (e.g., 100 mM HEPES, pH 7.4) or neutralize the stock with equimolar NaOH prior to adding it to the cell culture media. Always verify the final media pH with a micro-pH probe or phenol red visual check.

Q3: My assay results fluctuate wildly from week to week. What is causing this variability? A: If you are using standard FBS, lot-to-lot variability in endogenous Alkaline Phosphatase (ALP) activity is the most likely culprit[2]. One lot of FBS may degrade 3-POBA in 10 minutes, while another takes 2 hours. Solution: Use heat-inactivated FBS (56°C for 30 minutes) to denature endogenous ALP, or standardize your protocol to use a defined, serum-free medium during the specific dosing and target-engagement window.

Part 3: Mechanistic Pathways & Workflows

G POBA 3-POBA (Extracellular) Highly Charged ALP Serum Alkaline Phosphatase (FBS) POBA->ALP Hydrolysis Membrane Lipid Bilayer Barrier POBA->Membrane Poor Permeability Degraded 3-Hydroxybenzoic Acid (Inactive/Off-target) ALP->Degraded Rapid Degradation Target Intracellular Target Membrane->Target Minimal Uptake Membrane->Target Intracellular Cleavage Prodrug POM/AM Prodrug Strategy (Charge Masking) Prodrug->Membrane High Permeability

Caption: Cellular barriers and degradation pathways affecting 3-POBA uptake.

Part 4: Quantitative Dosing Parameters

To optimize your assay, compare the expected behaviors of 3-POBA across different assay formats. Use this table to set baseline expectations for your experimental design.

Assay FormatRecommended Media3-POBA Dosing RangePre-incubation TimeExpected Intracellular Conc.Primary Limitation
Biochemical (Cell-Free) Assay Buffer (pH 7.4)1 nM – 10 µM15 – 30 minsN/A (Direct Contact)Lacks physiological context
Standard Cell Assay DMEM + 10% FBS100 µM – 2 mM1 – 24 hours< 1% of dosed conc.ALP degradation, poor uptake
Optimized Cell Assay Serum-Free + HEPES50 µM – 500 µM1 – 4 hours~2 - 5% of dosed conc.Serum starvation stress
Prodrug / Permeabilized DMEM + 10% HI-FBS1 µM – 50 µM1 – 4 hours> 50% of dosed conc.Requires chemical synthesis

Note: HI-FBS = Heat-Inactivated Fetal Bovine Serum.

Part 5: Step-by-Step Optimization Protocol

This self-validating workflow ensures that any observed cellular phenotype is driven by actual 3-POBA target engagement, rather than artifactual toxicity or degradation.

Step 1: Stock Preparation and Neutralization

  • Dissolve 3-POBA powder in 100% cell-culture grade DMSO to create a 50 mM master stock.

  • Critical Check: Dilute a 10 µL aliquot of the stock into 990 µL of your intended cell culture media. Measure the pH. If the pH drops below 7.2, titrate the DMSO master stock with 1M NaOH equivalent until the media test yields a neutral pH.

Step 2: Media Preparation

  • Aspirate standard growth media (containing active FBS) from the assay plates.

  • Wash cells 1x with warm PBS to remove residual serum phosphatases.

  • Replace with Serum-Free Media (SFM) supplemented with 25 mM HEPES to maximize buffering capacity.

Step 3: Dosing and Viability Control

  • Perform a 10-point dose-response titration of neutralized 3-POBA (e.g., 1 µM to 1 mM).

  • Include a vehicle control (DMSO matched) and a positive control for your downstream readout.

  • Incubate for 1 to 4 hours. Do not exceed 4 hours in SFM to avoid starvation-induced apoptosis.

Step 4: Target Engagement Validation

  • Lyse cells immediately post-incubation.

  • Quantify target engagement (e.g., via Western Blot for downstream phosphorylation markers or specific target-occupancy assays).

  • Self-Validation: If cells show morphological rounding at >500 µM but no target engagement at 100 µM, you have hit a permeability ceiling. Do not increase the dose further; pivot to a prodrug or electroporation delivery method.

Workflow Start Prepare 3-POBA Stock pH Neutralize Stock pH (Avoid Acidic Toxicity) Start->pH Serum Use Heat-Inactivated FBS or Serum-Free Media pH->Serum Dosing Dose Cells (Titration: 1 µM - 500 µM) Serum->Dosing Assay Measure Target Engagement Dosing->Assay Success Valid Signal Assay->Success Optimal Fail No Signal / Toxicity Assay->Fail Sub-optimal Perm Implement Prodrug or Permeabilization Fail->Perm Iterate Perm->Dosing

Caption: Step-by-step optimization workflow for 3-POBA cell assays.

References

  • Prodrugs of phosphonates and phosphates: crossing the membrane barrier. National Library of Medicine (NIH / PMC). Available at:[Link]

  • Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. National Library of Medicine (NIH / PMC). Available at:[Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-(Phosphonooxy)benzoic acid efficacy compared to other benzoic acid derivatives

An In-Depth Comparative Guide to the Efficacy of Benzoic Acid Derivatives in Drug Development A Note on 3-(Phosphonooxy)benzoic Acid: An initial investigation into the biological efficacy of 3-(Phosphonooxy)benzoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Efficacy of Benzoic Acid Derivatives in Drug Development

A Note on 3-(Phosphonooxy)benzoic Acid: An initial investigation into the biological efficacy of 3-(Phosphonooxy)benzoic acid reveals a significant scarcity of available data in peer-reviewed literature and public databases. Chemical suppliers list the compound, but often without accompanying analytical or biological activity data. Consequently, this guide will focus on a comparative analysis of other well-characterized benzoic acid derivatives for which substantial experimental data exists, providing a valuable framework for understanding structure-activity relationships within this important class of molecules.

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are a cornerstone in medicinal chemistry.[1][2] The synthetic tractability of the benzoic acid scaffold allows for a wide range of structural modifications, leading to a diverse array of biological activities.[3][4][5] These compounds have been successfully developed into drugs for a variety of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular agents.[1][6] This guide provides a comparative analysis of the efficacy of several key benzoic acid derivatives, supported by experimental data and detailed protocols to inform future drug discovery and development efforts.

Anti-inflammatory Agents: The Aspirin and Salicylate Story

One of the most well-known benzoic acid derivatives is acetylsalicylic acid, or aspirin.[7] Its efficacy as an anti-inflammatory agent is primarily attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[8]

A comparison with its precursor, salicylic acid (2-hydroxybenzoic acid), reveals interesting insights into the structure-activity relationship. While both compounds possess anti-inflammatory properties, aspirin is generally considered more potent.[9] However, a double-blind clinical study in patients with rheumatoid arthritis found that salsalate (salicylsalicylic acid), which is metabolized to two molecules of salicylic acid, had equivalent anti-inflammatory efficacy to aspirin with fewer gastrointestinal side effects.[10] This suggests that the acetyl group of aspirin may not be solely responsible for its anti-inflammatory effects in all contexts.[10]

Comparative Efficacy of Aspirin and Salicylate:
CompoundMechanism of ActionKey Efficacy PointsReference
Aspirin (Acetylsalicylic Acid) Irreversible inhibition of COX-1 and COX-2 by acetylation.[8]Established efficacy in pain, fever, and inflammation.[7][8] Also used for prevention of myocardial infarction and stroke.[8][7][8]
Salicylic Acid Reversible inhibition of COX enzymes; also modulates NF-κB signaling.[8]Anti-inflammatory effects, but generally less potent than aspirin.[9] Used topically in dermatology.[11][8][9]
Salsalate (Salicylsalicylic Acid) Metabolized to salicylic acid.Equivalent anti-inflammatory efficacy to aspirin in rheumatoid arthritis with better gastrointestinal tolerability.[10][10]

Enzyme Inhibitors: A Diverse Range of Targets

The benzoic acid scaffold has proven to be a versatile template for designing inhibitors of various enzymes.

Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in dermatology and for treating hyperpigmentation disorders.[5] Several studies have demonstrated the potent tyrosinase inhibitory activity of benzoic acid derivatives. For example, a study on a series of synthesized benzoic acid derivatives found that one compound, N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide, exhibited an IC50 value of 1.09 µM, making it significantly more potent than the standard inhibitors kojic acid (16.67 µM) and L-mimosine (3.68 µM).[12][13]

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain types of cancer.[4] Benzoic acid derivatives have been explored as inhibitors of various CA isoforms.

α-Amylase Inhibitors

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A study investigating the structure-activity relationship of benzoic acid derivatives as α-amylase inhibitors found that 2,3,4-trihydroxy benzoic acid had a very strong inhibitory effect with an IC50 value of 17.30 ± 0.73 µM.[14]

Comparative IC50 Values of Benzoic Acid Derivatives as Enzyme Inhibitors:
Derivative ClassTarget EnzymeRepresentative CompoundIC50 Value (µM)Reference
Amide DerivativeTyrosinaseN-(2-hydroxy-ethyl)-3,5-dinitro-benzamide1.09[12][13]
Aminobenzoic AcidTyrosinase4-Aminobenzoic acid3.8[5]
Hydroxybenzoic Acidα-Amylase2,3,4-trihydroxy benzoic acid17.30[14]

Antimicrobial Agents

Benzoic acid and its derivatives have a long history of use as antimicrobial agents and food preservatives.[3][15][16] Their mechanism of action is often attributed to the disruption of cell membrane integrity and inhibition of essential enzymes.[3] The antimicrobial efficacy is highly dependent on the pH, with the undissociated form of benzoic acid being more effective at penetrating microbial cell membranes.[15]

A study on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives showed that one compound exhibited moderate antimicrobial activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Staphylococcus aureus and Bacillus subtilis.[17] Another study on para-amino benzoic acid derivatives found that several compounds showed significant antibacterial activity against various strains, with zones of inhibition greater than 16 mm.[18]

Comparative Antimicrobial Activity of Benzoic Acid Derivatives:
Derivative ClassMicroorganismActivity MetricValueReference
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivativeStaphylococcus aureusMIC125 µg/mL[17]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivativeBacillus subtilisMIC125 µg/mL[17]
para-Amino benzoic acid derivativeSalmonella entericaZone of Inhibition>16 mm[18]

Anticancer Agents

The benzoic acid scaffold has also been explored for the development of anticancer agents.[1] A review of benzoic acid and its derivatives highlighted several compounds with significant anticancer activity against various cell lines.[1] For instance, two synthesized compounds with a chloro group at the 4th position showed high anticancer response against the HT-29 colon cancer cell line, with IC50 values of 15.3 and 3.9 µM.[1]

Cardiovascular Agents: Bempedoic Acid

A modern example of a successful benzoic acid derivative in cardiovascular medicine is bempedoic acid. It is a first-in-class ATP-citrate lyase (ACLY) inhibitor used for the treatment of hypercholesterolemia.[19] A meta-analysis of randomized controlled trials demonstrated that bempedoic acid significantly reduces low-density lipoprotein cholesterol (LDL-C) by approximately 23%.[19][20] The CLEAR Outcomes trial further showed that bempedoic acid reduced the risk of major adverse cardiovascular events in statin-intolerant patients.[21]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 5 x 10^5 CFU/mL

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (broth with solvent)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the 96-well plates.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control with a known antibiotic and a negative control with only the solvent.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

In Vitro Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme.[5]

Materials:

  • Mushroom tyrosinase

  • L-DOPA as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Add the test compound at various concentrations to the wells of the 96-well plate.

  • Add the mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the L-DOPA substrate.

  • Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Key Pathways and Workflows

experimental_workflow cluster_compound_prep Compound Preparation cluster_assay In Vitro Assay cluster_data_analysis Data Analysis stock_solution Stock Solution of Test Compound serial_dilution Serial Dilutions stock_solution->serial_dilution assay_plate 96-well Plate serial_dilution->assay_plate incubation Incubation assay_plate->incubation readout Data Acquisition (e.g., Absorbance) incubation->readout inhibition_calc Calculate % Inhibition readout->inhibition_calc ic50_calc Determine IC50/MIC inhibition_calc->ic50_calc

Caption: General workflow for in vitro efficacy testing of benzoic acid derivatives.

cox_inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzyme->Prostaglandins Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX_Enzyme Inhibits

Caption: Simplified pathway of prostaglandin synthesis and its inhibition by aspirin.

Conclusion

The benzoic acid scaffold remains a highly valuable starting point for the design and development of new therapeutic agents. While information on specific derivatives like 3-(Phosphonooxy)benzoic acid is limited, the vast body of research on other derivatives provides a rich source of data for understanding structure-activity relationships. The examples presented in this guide, from the classic anti-inflammatory action of aspirin to the targeted enzyme inhibition of modern drugs like bempedoic acid, demonstrate the remarkable versatility of this chemical class. Future research into novel benzoic acid derivatives will undoubtedly continue to yield promising new drug candidates across a wide range of therapeutic areas.

References

  • Benchchem.
  • Aspirin and Salicylate | Circulation - American Heart Associ
  • Benchchem.
  • Benchchem. Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors.
  • PubMed.
  • IJCRT.org.
  • PMC. Comparative Investigation of Antimicrobial and Antioxidant Effects of the Extracts from the Inflorescences and Leaves of the Cannabis sativa L. cv. strawberry. (2023, January 18).
  • Taylor & Francis.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-(Phosphonooxy)benzoic acid

Executive Summary: A Proactive Approach to Safety This guide provides essential safety and logistical information for handling 3-(Phosphonooxy)benzoic acid in a research and development setting. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Proactive Approach to Safety

This guide provides essential safety and logistical information for handling 3-(Phosphonooxy)benzoic acid in a research and development setting. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why certain procedures are critical. 3-(Phosphonooxy)benzoic acid, being both a benzoic acid and a phosphonic acid derivative, must be handled with the assumption that it is a corrosive solid, an irritant, and presents a significant hazard as an airborne powder.[1][2][3] This document outlines the necessary personal protective equipment (PPE), engineering controls, and operational workflows to ensure the safety of all laboratory personnel.

Hazard Assessment: Understanding the Compound

  • Benzoic Acid Moiety: Benzoic acid itself is known to cause skin irritation and serious eye damage.[2][3][4][5] Prolonged or repeated exposure, particularly through inhalation of dust, can lead to organ damage.[2][3][4]

  • Phosphonic Acid Moiety: Phosphonic acids are a class of organophosphorus compounds that are acidic and corrosive.[6] Like other acids, they can react exothermically with bases and cause severe chemical burns upon contact.[6][7]

  • Physical Form: As a solid, the primary risk during handling, weighing, and transfer is the generation of fine dust.[1][8] These airborne particles can be easily inhaled or come into contact with the eyes and skin, reacting with moisture to cause corrosive effects.[7]

Therefore, all protocols must be designed to mitigate the risks of a corrosive, irritant solid with a significant inhalation hazard.

The Hierarchy of Controls: Your First Line of Defense

Before selecting PPE, we must implement more effective safety measures. The hierarchy of controls prioritizes eliminating hazards and isolating personnel from them.[9]

  • Engineering Controls: These are physical changes to the workspace that are the most effective way to minimize exposure.

    • Chemical Fume Hood: All work with solid 3-(Phosphonooxy)benzoic acid or concentrated solutions must be performed in a properly functioning chemical fume hood.[7][10] This is non-negotiable for preventing the inhalation of dust or vapors.

    • Ventilated Enclosures: For weighing the solid powder, a dedicated balance enclosure, glovebox, or downflow booth provides superior containment and minimizes dust dispersion.[8][11]

    • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[12]

  • Administrative Controls: These are the procedures and policies that dictate safe work practices.

    • Designated Area: Establish a clearly marked area within the lab specifically for handling this compound.[13]

    • Standard Operating Procedures (SOPs): This document serves as a general guide, but a lab-specific SOP with detailed procedures must be written and all personnel must be trained on it.

    • Housekeeping: Never use dry sweeping or compressed air to clean up powder.[11] Instead, use a vacuum with a HEPA filter or careful wet wiping methods to decontaminate surfaces.[11][13]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential for protecting against residual hazards that cannot be eliminated by other controls. Selection must be based on a thorough risk assessment of the specific tasks being performed.[14]

Eye and Face Protection

Standard safety glasses are insufficient.

  • Chemical Splash Goggles: Must be worn at all times when handling the solid or its solutions to provide a complete seal around the eyes.[7][10]

  • Face Shield: When there is a significant risk of splashes, such as when handling larger quantities or during initial dissolution, a face shield must be worn in addition to chemical splash goggles.[7][14] A face shield alone does not provide adequate eye protection.[7]

Skin and Body Protection
  • Gloves: Double-gloving with nitrile gloves is the recommended minimum for incidental contact.[7] For extended handling or when working with concentrated solutions, more robust gloves such as neoprene or butyl rubber should be considered.[7] Gloves must be changed immediately if contaminated.[13]

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory.

  • Chemical-Resistant Apron: An apron made of a material like rubber should be worn over the lab coat when handling corrosive liquids or significant quantities of the solid to protect against spills.[7]

  • Full Body Protection: Long pants and closed-toe shoes are required at all times in the laboratory.[7]

Respiratory Protection

When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a respirator may be necessary.

  • Respirator: A full-face respirator with cartridges appropriate for acid gases and organic vapors should be available for emergency situations.[14][15] All personnel who may need to use a respirator must be properly fit-tested and trained.

PPE Summary Table
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face ShieldDouble Nitrile or Neoprene GlovesLab Coat & Chemical-Resistant ApronNot required inside a fume hood or ventilated enclosure.
Preparing Stock Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile or Neoprene GlovesLab Coat & Chemical-Resistant ApronNot required inside a fume hood.
Handling Dilute Solutions Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatNot required.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Gloves (e.g., Butyl Rubber)Lab Coat & Chemical-Resistant ApronRequired if outside of a fume hood (Air-purifying respirator with appropriate cartridges).

Operational Plan: A Step-by-Step Workflow

This section details a standard workflow for preparing a solution of 3-(Phosphonooxy)benzoic acid, designed to minimize exposure at every step.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Assemble PPE B 2. Prepare Work Area (Fume Hood, Bench Liner) A->B C 3. Pre-label all Glassware B->C D 4. Weigh Solid (In Ventilated Enclosure) C->D Begin Handling E 5. Slowly Add Solid to Solvent (NEVER Water to Acid) D->E F 6. Mix until Dissolved E->F G 7. Securely Cap Solution F->G Complete Handling H 8. Collect & Segregate Waste (Solid, Liquid, PPE) G->H I 9. Decontaminate Work Area & Glassware H->I J 10. Remove PPE & Wash Hands I->J

Sources

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